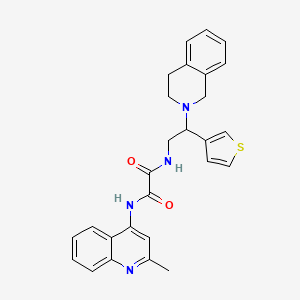
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide is a useful research compound. Its molecular formula is C27H26N4O2S and its molecular weight is 470.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Orexin Receptors and Sleep Modulation
Research has explored the role of orexin receptors in sleep modulation. Orexins, peptides produced by the lateral hypothalamic neurons, play a significant role in maintaining wakefulness by activating orexin-1 and orexin-2 receptors. Studies have shown that pharmacological blockade of these receptors can promote sleep, indicating a potential application of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide in sleep disorders. For example, the blockade of orexin-2 receptors was found to decrease the latency for persistent sleep and increase non-rapid eye movement and rapid eye movement sleep time, suggesting that targeting these receptors could be an effective strategy for sleep promotion (Dugovic et al., 2009).
Dopaminergic Activity
Another area of research has focused on the dopaminergic activity of dihydroisoquinolin derivatives. These compounds have been examined for their ability to mimic dopamine's effects, such as dilating the renal artery. The findings indicate that certain structural features of these molecules, including the N-methyl derivative, are crucial for their dopamine-like activity. This suggests potential applications in treating conditions associated with dopaminergic dysfunction (Jacob et al., 1981).
Anticancer Activity
Research into the anticancer properties of quinazolinone-based derivatives has revealed potent cytotoxic activity against various human cancer cell lines. One study described the synthesis and characterization of a quinazolinone-based derivative that exhibited significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, highlighting its potential as an effective anti-cancer agent (Riadi et al., 2021). Another study focused on novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonates as potential anticancer agents, showing moderate to high levels of antitumor activities against various cancer cell lines (Fang et al., 2016).
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-N'-(2-methylquinolin-4-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2S/c1-18-14-24(22-8-4-5-9-23(22)29-18)30-27(33)26(32)28-15-25(21-11-13-34-17-21)31-12-10-19-6-2-3-7-20(19)16-31/h2-9,11,13-14,17,25H,10,12,15-16H2,1H3,(H,28,32)(H,29,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIJKVMAGXFBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CSC=C3)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

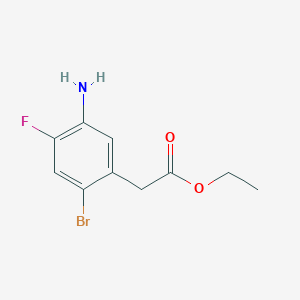
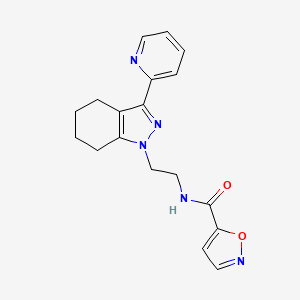
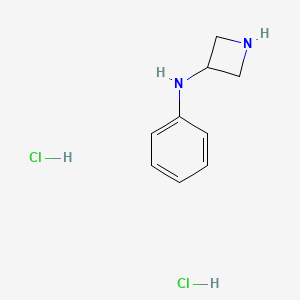
![4-{[3-(Ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B2577963.png)

![N-[1-(2-Anilino-2-oxoethyl)piperidin-4-yl]-2-chloropropanamide](/img/structure/B2577969.png)
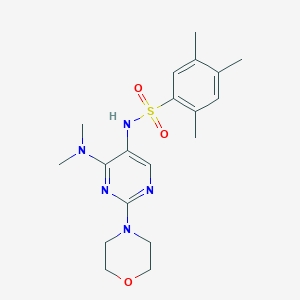
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2577971.png)
![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methylpyridine-3-carboxamide](/img/structure/B2577974.png)
![N-[(4-aminophenyl)methyl]methanesulfonamide](/img/structure/B2577975.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2577977.png)
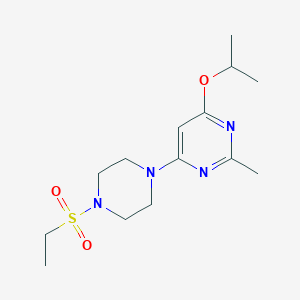
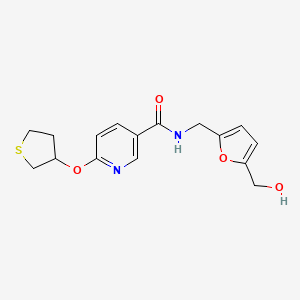
![5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2577980.png)